

An In-depth Technical Guide to Brofaromine Hydrochloride

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Compound of Interest					
Compound Name:	Brofaromine hydrochloride				
Cat. No.:	B1667868	Get Quote			

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Introduction

Brofaromine hydrochloride (CAS Number: 63638-90-4) is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), also exhibiting properties of serotonin reuptake inhibition.[1] Developed by Ciba-Geigy, it was investigated primarily for the treatment of depression and anxiety.[2] Although it showed promise in clinical trials, its development was discontinued before reaching the market. This guide provides a comprehensive overview of the technical data available for Brofaromine hydrochloride, focusing on its pharmacology, pharmacokinetics, and relevant experimental methodologies.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	63638-90-4	
Molecular Formula	C14H17BrCINO2	
Molecular Weight	346.65 g/mol	•
IUPAC Name	4-(7-bromo-5-methoxy-1- benzofuran-2- yl)piperidine;hydrochloride	
Synonyms	CGP 11305 A	•



Pharmacology Mechanism of Action

Brofaromine's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Brofaromine increases the synaptic availability of these neurotransmitters, which is believed to be the basis of its antidepressant and anxiolytic effects.

In addition to MAO-A inhibition, Brofaromine also functions as a serotonin reuptake inhibitor.[1] This dual action of enhancing serotonergic activity through two distinct mechanisms may contribute to its therapeutic efficacy.[1]

Pharmacodynamics

Studies have shown that Brofaromine is a potent inhibitor of MAO-A. In vitro studies using cultured cortical cells demonstrated a concentration-dependent inhibition of MAO-A with an IC50 value of approximately 0.2 μ M.[3] Unlike irreversible MAOIs, Brofaromine's inhibition is reversible, which is associated with a lower risk of hypertensive crisis, often referred to as the "cheese effect," a dangerous interaction with tyramine-rich foods.[4]

While it has an affinity for the serotonin transporter, specific Ki or Kd values are not consistently reported in the available literature. However, studies have demonstrated its effect on serotonin uptake. For instance, in a study with human volunteers, a clinically relevant dose of 150 mg/day of Brofaromine resulted in a 20-25% reduction in ³H-paroxetine binding to platelet serotonin uptake sites, indicating a significant inhibition of serotonin transport.[5]

Specificity

Radioligand binding assays have indicated that Brofaromine has weak or no significant interaction with a range of other receptors, including $\alpha 1$ - and $\alpha 2$ -adrenergic, 5-HT1, 5-HT2, 5-HT3, cholinergic, histamine H1 and H2, mu-opiate, GABAA, benzodiazepine, adenosine, neurotensin, and substance P receptors.[6] This high specificity for MAO-A and the serotonin transporter contributes to its relatively favorable side-effect profile compared to older, less selective antidepressants.

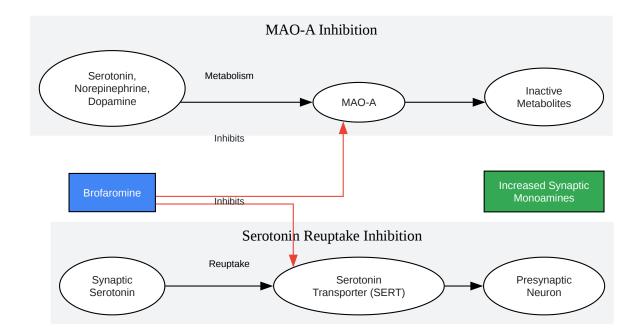


Pharmacokinetics

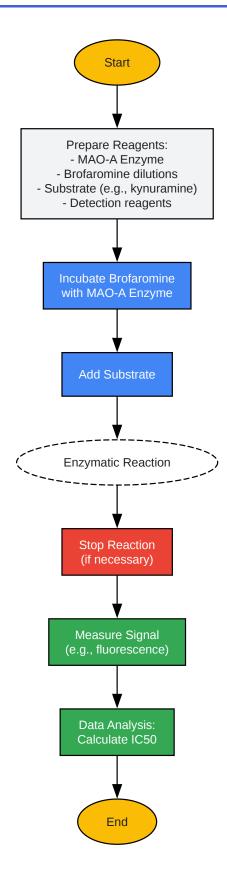
Parameter	Value	Species	Notes	Reference
Protein Binding	98%	Human	High degree of binding to plasma proteins.	[7]
Elimination Half- life	9-14 hours	Human	[7]	
Cmax	Not Specified	Human	Single oral dose in healthy volunteers.	
Tmax	Not Specified	Human	Single oral dose in healthy volunteers.	
Metabolism	Human	Primarily metabolized, with only about 2% of the dose excreted unchanged in the urine.	[4]	

Signaling Pathways and Experimental Workflows Brofaromine's Dual Mechanism of Action









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References

- 1. Brofaromine--a review of its pharmacological properties and therapeutic use PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals Pharmacopsychiatry / Abstract [thieme-connect.com]
- 5. Brofaromine in major depressed patients: a controlled clinical trial versus imipramine and open follow-up of up to one year PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brofaromine Wikipedia [en.wikipedia.org]
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